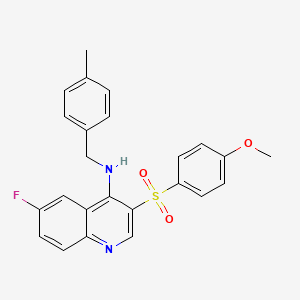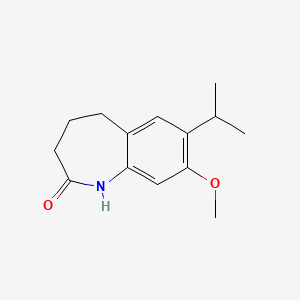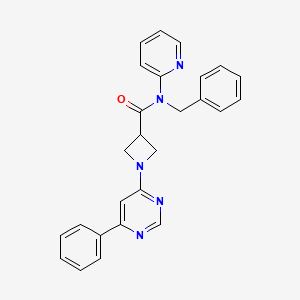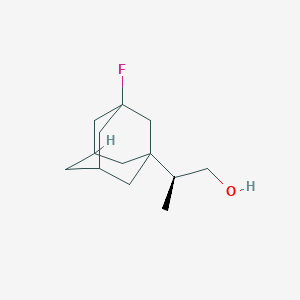
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been developed for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry due to its unique chemical properties.
Scientific Research Applications
Fluorescence and Sensing Properties
Synthesis and Application in Biochemical Analysis : A study by Hirano et al. (2004) describes the synthesis of 6-Methoxy-4-quinolone (6-MOQ), a fluorophore with strong fluorescence in a wide pH range, suggesting potential applications in biomedical analysis.
Metal Ion Sensing : Research by Hazra et al. (2018) on quinoline-based isomers demonstrates their application as fluorescence chemosensors for metal ions like Al3+ and Zn2+, indicating potential use in detecting these ions.
Synthesis of Fluorophores for Zinc(II) Detection : The synthesis of Zinquin ester and acid, both specific fluorophores for Zinc(II), as detailed in Mahadevan et al. (1996), highlights the potential for these compounds in studying biological Zinc(II).
Chemical Synthesis and Properties
Anti-Inflammatory Activity : Sun et al. (2019) explored fluorine-substituted quinazolin-amine derivatives, including compounds structurally related to 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine, demonstrating their anti-inflammatory activity. This suggests potential therapeutic applications (Sun et al., 2019).
Cytotoxic Activities : Reddy et al. (2013) synthesized a series of isatin derivatives, including ones similar to the target compound, and evaluated their cytotoxic activities against various cancer cell lines, indicating potential applications in cancer research (Reddy et al., 2013).
Properties in Polymer Electrolytes : Kim et al. (2008) conducted a study on sulfonated poly(arylene ether sulfone) copolymers, using sulfonated 4-fluorobenzophenone, a compound related to the query compound, indicating its potential use in fuel cell applications (Kim et al., 2008).
Photoinduced C-F Bond Cleavage : Fasani et al. (1999) investigated the photochemistry of some fluorinated quinolones, which are structurally related to the query compound. This study provides insights into their phototoxicity and potential applications in light-sensitive processes (Fasani et al., 1999).
properties
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-16-3-5-17(6-4-16)14-27-24-21-13-18(25)7-12-22(21)26-15-23(24)31(28,29)20-10-8-19(30-2)9-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXTURKSCJFNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2936436.png)
![2,2-Difluoro-N-phenyl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2936439.png)

![(1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride](/img/structure/B2936442.png)


![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2936446.png)

![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936448.png)

![2-amino-4-(2-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936450.png)


